molecular formula C9H8Cl2O B7999487 4-Chloro-3-ethylbenzoyl chloride

4-Chloro-3-ethylbenzoyl chloride

Cat. No.: B7999487
M. Wt: 203.06 g/mol
InChI Key: ZVGMNIBWKBIFFC-UHFFFAOYSA-N
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Description

4-Chloro-3-ethylbenzoyl chloride is an organic compound with the molecular formula C9H8Cl2O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a chlorine atom at the fourth position and an ethyl group at the third position. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-3-ethylbenzoyl chloride can be synthesized through the chlorination of 3-ethylbenzoic acid. The reaction involves the use of thionyl chloride (SOCl2) as a chlorinating agent. The process typically occurs under reflux conditions, where the 3-ethylbenzoic acid is dissolved in an inert solvent such as dichloromethane, and thionyl chloride is added dropwise. The reaction mixture is then heated to reflux, allowing the formation of this compound .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-ethylbenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

    Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base (e.g., potassium carbonate), and a boronic acid.

Major Products Formed:

Scientific Research Applications

4-Chloro-3-ethylbenzoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-3-ethylbenzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form acyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction. For example, in biological systems, it can acylate amino groups in proteins, potentially altering their function and activity.

Comparison with Similar Compounds

Uniqueness: 4-Chloro-3-ethylbenzoyl chloride is unique due to the presence of both a chlorine atom and an ethyl group on the benzene ring. This combination of substituents can influence its reactivity and the types of reactions it can undergo, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

4-chloro-3-ethylbenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O/c1-2-6-5-7(9(11)12)3-4-8(6)10/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVGMNIBWKBIFFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)C(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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